molecular formula C17H18Cl2N4O4S B11544608 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide

Cat. No. B11544608
M. Wt: 445.3 g/mol
InChI Key: NZBCWULUNISBIH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dichlorobenzylidene group, a hydrazinyl linkage, and a nitrobenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting intermediate is then reacted with N,N-diethyl-5-nitrobenzenesulfonamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and hydrazinyl linkage play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]quinoline
  • ETHYL 2-{[[(2E)-2-(2,4-DICHLOROBENZYLIDENE)HYDRAZINO] (OXO)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C17H18Cl2N4O4S

Molecular Weight

445.3 g/mol

IUPAC Name

2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C17H18Cl2N4O4S/c1-3-22(4-2)28(26,27)17-10-14(23(24)25)7-8-16(17)21-20-11-12-5-6-13(18)9-15(12)19/h5-11,21H,3-4H2,1-2H3/b20-11+

InChI Key

NZBCWULUNISBIH-RGVLZGJSSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.